
2-Phenyl-2-(pyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(pyridin-2-yl)ethanamine is an aminoalkylpyridine that is pyridine substituted by an ethanamino group at position 2 .
Synthesis Analysis
The synthesis of this compound involves a mixture of 2-phenyl-2-(pyridin-2-yl)acetonitrile and Raney nickel in cone, aqueous NH4OH. This mixture is heated at 50°C under a H2 atmosphere overnight . Another synthesis method involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis .Chemical Reactions Analysis
2-(2-pyridyl)ethanol derivatives react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results .Wissenschaftliche Forschungsanwendungen
Catalysis in Transfer Hydrogenation
- Application : The compound was used in the synthesis of chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine (L1), which further served in creating nickel complexes. These complexes exhibited moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones (Kumah et al., 2019).
Catalysts in Methoxycarbonylation
- Application : Derivatives of the compound were utilized in synthesizing palladium complexes, which acted as catalysts in methoxycarbonylation of styrene. These complexes contributed to the formation of branched esters (Ngcobo et al., 2021).
DNA Binding and Cytotoxicity Studies
- Application : Derivatives like N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine were investigated for their DNA binding propensity and cytotoxicity, showing significant activity against various cancer cell lines (Kumar et al., 2012).
Use in Synthesizing Iron Complexes
- Application : Utilized in the synthesis of (pyridyl)imine Fe(II) complexes, which were evaluated as catalysts in asymmetric transfer hydrogenation of ketones. These complexes showed moderate catalytic activities with low enantioselectivity (Kumah et al., 2020).
Corrosion Inhibition
- Application : Used in creating cadmium(II) Schiff base complexes that exhibited corrosion inhibition properties on mild steel. This finding established a connection between coordination chemistry and corrosion engineering (Das et al., 2017).
Catalytic Activity in Ring Opening Polymerisation
- Application : Involved in the synthesis of zinc complexes that showed high catalytic activity in the ring-opening polymerization of rac-lactide, resulting in stereocontrolled polylactide (Nayab et al., 2012).
Sensor Development for Heavy Metal Detection
- Application : 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine (PPE) was used to develop an electrochemical sensor for the detection of mercury and cadmium ions. This sensor demonstrated high sensitivity and selectivity (Shah et al., 2017).
Safety and Hazards
2-Phenyl-2-(pyridin-2-yl)ethanamine is classified as a warning substance. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used. It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Mode of Action
It is known that the compound can undergo oxidation reactions . More detailed studies are required to understand how 2-Phenyl-2-(pyridin-2-yl)ethanamine interacts with its targets and the resulting changes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could impact the bioavailability of this compound.
Action Environment
It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Eigenschaften
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZJIVHGNBAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


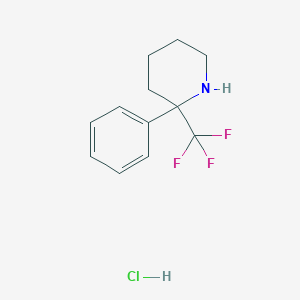
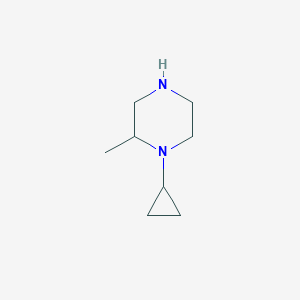

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
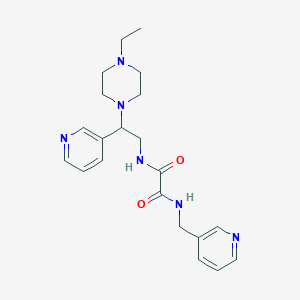
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)
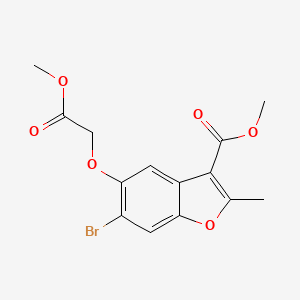
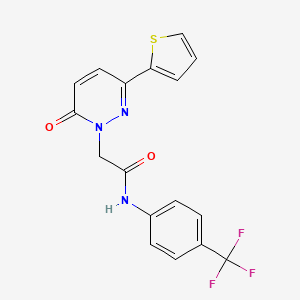
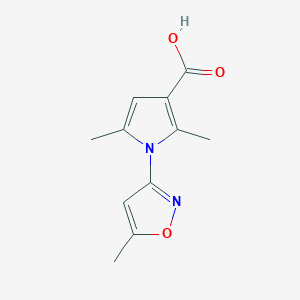
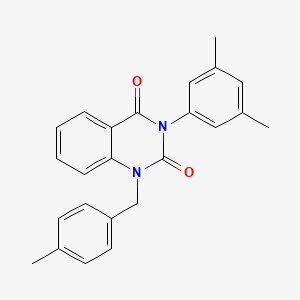
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)